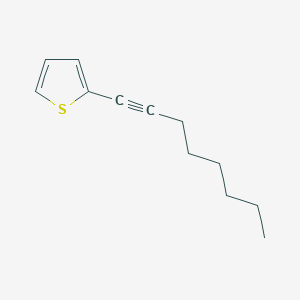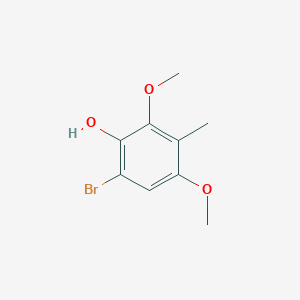![molecular formula C11H24O2Si B14255566 (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one CAS No. 325690-10-6](/img/structure/B14255566.png)
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a pentan-3-one backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBS group can be removed under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{R-OH} + \text{TBSCl} + \text{Base} \rightarrow \text{R-OTBS} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex natural products and pharmaceuticals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
Medicine:
- Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silyl protecting group with similar applications but offers greater steric hindrance.
Trimethylsilyl chloride (TMSCl): A smaller silyl protecting group used for similar purposes but less stable than TBS.
Uniqueness:
Stability: The TBS group provides a good balance between stability and ease of removal.
Selectivity: Offers selective protection of hydroxyl groups in the presence of other functional groups.
Versatility: Widely used in various fields of research and industry due to its robust nature.
Eigenschaften
CAS-Nummer |
325690-10-6 |
|---|---|
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypentan-3-one |
InChI |
InChI=1S/C11H24O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m1/s1 |
InChI-Schlüssel |
HEVXJGZUJJYJPH-SECBINFHSA-N |
Isomerische SMILES |
CCC(=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


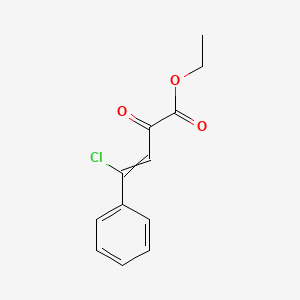

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
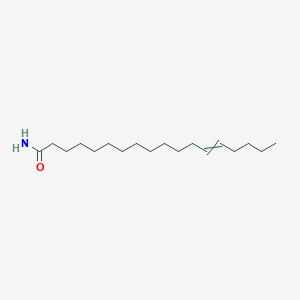
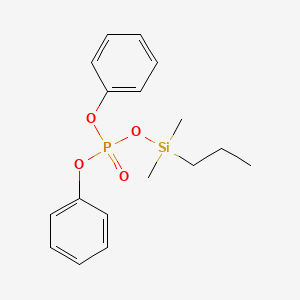
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
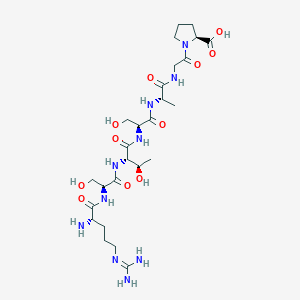
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
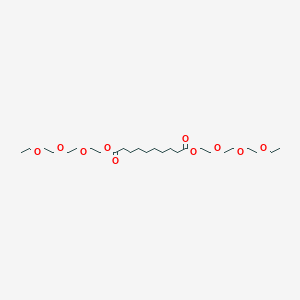
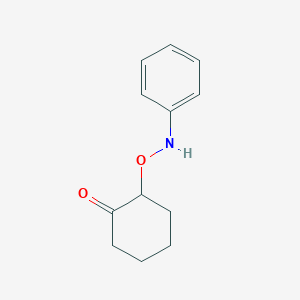
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
